[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Overview
Description
This compound is of significant interest due to its structural complexity and potential biological activity. Thiazole derivatives, in general, are known for their versatile biological activities and are found in various therapeutic agents.
Synthesis Analysis
The synthesis of thiazole derivatives involves several key steps, including condensation reactions, cyclization, and functional group transformations. One method involves the condensation of thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate to prepare substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters, showcasing the versatility of thiazole synthesis methods (Attimarad & Bagavant, 1999).
Scientific Research Applications
Binding and Activity on Human CCK(1) Receptor
Research has shown that compounds structurally related to the specified chemical are actively studied for their interactions with human receptors. For example, SR 27897, a CCK(1) receptor antagonist, and SR 146131, an agonist for the same receptor, demonstrate the significance of precise molecular interactions in therapeutic applications. These studies contribute to understanding how different molecules can influence receptor binding and activity, providing insights into developing new drugs for various conditions (Gouldson et al., 2000).
Antimicrobial Applications
Compounds with a similar structure have been synthesized and evaluated for their antimicrobial properties. The creation of formazans from a Mannich base derivative showed moderate activity against pathogenic bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents, highlighting their significance in addressing resistance issues (Sah et al., 2014).
Environmental Remediation
The degradation of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) is crucial for environmental health. Studies involving bacterial endophytes have shown promising results in enhancing the phytoremediation of herbicide-contaminated substrates. This approach not only aids in reducing toxic herbicide residues but also in utilizing plants and their associated microorganisms for environmental cleanup efforts (Germaine et al., 2006).
Synthesis and Characterization of Derivatives
The synthesis and structural characterization of derivatives related to the specified compound have been a significant area of research. These studies provide fundamental insights into the molecular configurations and potential applications of these compounds in various fields, including material science and drug development. For example, the synthesis and spectroscopic characterization of a benzothiazol-yl acetic acid derivative illustrates the methodologies employed in elucidating compound structures, which is essential for further application development (Aydın et al., 2010).
properties
IUPAC Name |
2-[2-(2,4-dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-10-3-4-12(7-11(10)2)18-16(9-17(24)25)26-19(23-18)22-15-6-5-13(20)8-14(15)21/h3-8H,9H2,1-2H3,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGMFGKCWIBWRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)Cl)Cl)CC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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